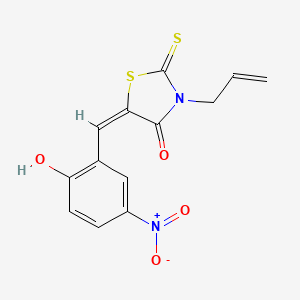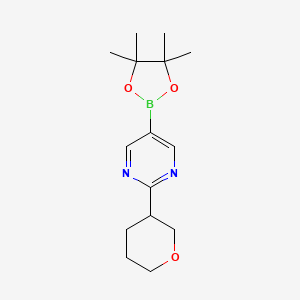
1-Piperazineacetic acid, 4-methyl-, 2-(hydroxybis(4-methylphenyl)acetyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines hydrazide, piperazine, and phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2,2-bis(4-hydroxyphenyl)propane:
2,2-bis(4-hydroxy-3-methylphenyl)propane: This compound features methyl-substituted phenyl groups but differs in its overall structure.
2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane: Another related compound with additional methyl groups on the phenyl rings.
Uniqueness
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide is unique due to its combination of hydrazide, piperazine, and phenyl groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
128156-87-6 |
|---|---|
分子式 |
C23H30N4O3 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C23H30N4O3/c1-17-4-8-19(9-5-17)23(30,20-10-6-18(2)7-11-20)22(29)25-24-21(28)16-27-14-12-26(3)13-15-27/h4-11,30H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
InChI 键 |
IBKGYLGGLNADHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)CN3CCN(CC3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)

![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)

![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)


![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)

